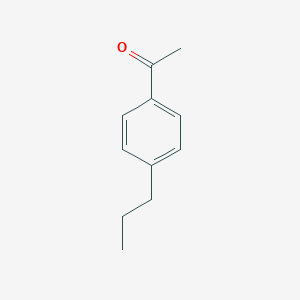
1-(4-Propylphenyl)ethan-1-one
Cat. No. B124536
Key on ui cas rn:
2932-65-2
M. Wt: 162.23 g/mol
InChI Key: ZNBVIYMIVFKTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04261651
Procedure details


A solution of sodium hypobromite prepared by dissolving bromine (1.0 mole) in a solution of sodium hydroxide (3.5 mole) in water (700 ml) at 0° C. was added to a well stirred solution of 4-n-propylacetophenone (0.2 mole), prepared in step A1, in dioxan (500 ml). Throughout the addition and for 0.25 hours afterwards the temperature was maintained at 35°-45° C. The excess of sodium hypobromite wad destroyed by adding a solution of sodium metabisulphite. Water (3.5 L) was added and bromoform distilled from the reation mixture. On cooling, the solution was acidified with concentrated hydrochloric acid and the precipitated product filtered off and washed with water. The product was crystallised from ethanol/water to yield white crystals mpt 141.2° C.






Name
Identifiers


|
REACTION_CXSMILES
|
Br[O-:2].[Na+].BrBr.[OH-].[Na+].[CH3:8][CH2:9][CH2:10][C:11]1[CH:16]=[CH:15][C:14]([C:17](C)=[O:18])=[CH:13][CH:12]=1>O.O1CCOCC1>[CH2:10]([C:11]1[CH:12]=[CH:13][C:14]([C:17]([OH:18])=[O:2])=[CH:15][CH:16]=1)[CH2:9][CH3:8] |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
3.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCC1=CC=C(C=C1)C(=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to a well
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Throughout the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
for 0.25 hours afterwards the temperature was maintained at 35°-45° C
|
|
Duration
|
0.25 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The excess of sodium hypobromite wad destroyed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding a solution of sodium metabisulphite
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (3.5 L) was added
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
bromoform distilled from the reation mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
On cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated product filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was crystallised from ethanol/water
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)C1=CC=C(C(=O)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
